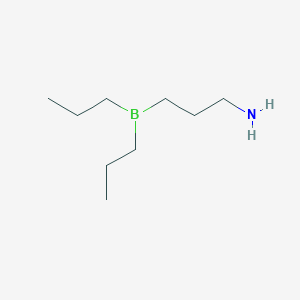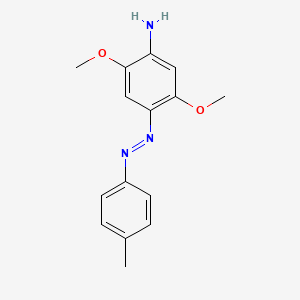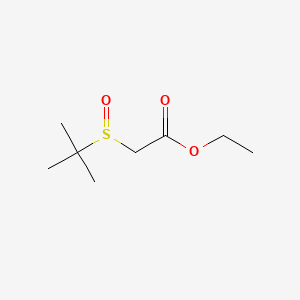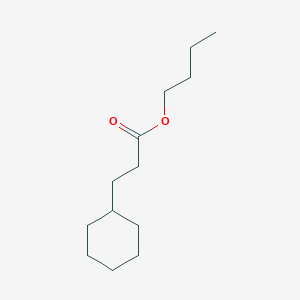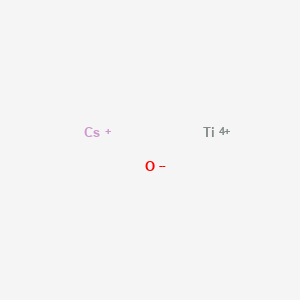
Cesium;oxygen(2-);titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cesium titanium oxide is a compound that combines cesium, a highly reactive alkali metal, with titanium oxide, a compound known for its stability and wide range of applications
准备方法
Synthetic Routes and Reaction Conditions
Cesium titanium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves mixing cesium carbonate and titanium dioxide powders, followed by heating the mixture at high temperatures to induce a reaction that forms cesium titanium oxide. The reaction conditions typically involve temperatures ranging from 800°C to 1000°C in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, cesium titanium oxide can be produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. Techniques such as chemical vapor deposition and hydrothermal synthesis may also be employed to produce cesium titanium oxide with specific properties tailored for industrial applications.
化学反应分析
Types of Reactions
Cesium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of other reagents and the specific conditions under which they occur.
Common Reagents and Conditions
Oxidation: Cesium titanium oxide can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents, often at high temperatures.
Substitution: Substitution reactions may involve the replacement of cesium or titanium atoms with other elements, depending on the desired properties of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can produce lower oxides or elemental forms of cesium and titanium.
科学研究应用
Cesium titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: Cesium titanium oxide is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in advanced materials, such as ceramics and composites, due to its high stability and unique electronic properties.
Photocatalysis: Cesium titanium oxide is explored for its ability to act as a photocatalyst, which can be used in environmental remediation and energy conversion applications.
Biomedical Applications: Research is ongoing to investigate the potential use of cesium titanium oxide in medical devices and drug delivery systems.
作用机制
The mechanism by which cesium titanium oxide exerts its effects depends on the specific application. In catalysis, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. The presence of cesium can enhance the catalytic activity by altering the electronic environment of the titanium oxide.
In photocatalysis, cesium titanium oxide absorbs light energy, which excites electrons and creates electron-hole pairs. These pairs can then participate in redox reactions, leading to the degradation of pollutants or the generation of hydrogen from water.
相似化合物的比较
Cesium titanium oxide can be compared with other similar compounds, such as cesium oxide, titanium dioxide, and other mixed metal oxides.
Cesium Oxide: While cesium oxide is highly reactive and primarily used in specialized applications, cesium titanium oxide offers greater stability and a wider range of applications.
Titanium Dioxide: Titanium dioxide is well-known for its photocatalytic properties, but the addition of cesium can enhance its performance in certain applications.
Mixed Metal Oxides: Other mixed metal oxides, such as barium titanate and strontium titanate, also exhibit unique properties, but cesium titanium oxide stands out due to the specific effects of cesium on the compound’s electronic and catalytic properties.
Conclusion
Cesium titanium oxide is a compound with significant potential in various scientific and industrial applications. Its unique properties, including its stability and catalytic activity, make it a valuable material for research and development in fields such as catalysis, materials science, and environmental remediation. Further research is needed to fully explore and harness the capabilities of this intriguing compound.
属性
分子式 |
CsOTi+3 |
|---|---|
分子量 |
196.772 g/mol |
IUPAC 名称 |
cesium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/Cs.O.Ti/q+1;-2;+4 |
InChI 键 |
WMRRGFKAQUKRPY-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[Ti+4].[Cs+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


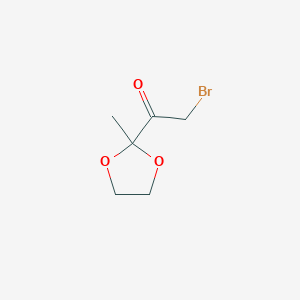

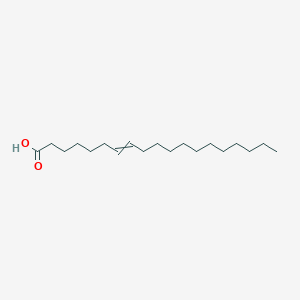
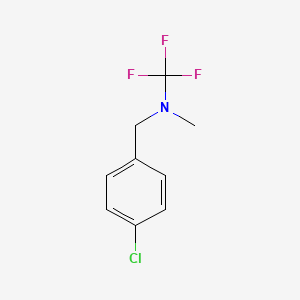
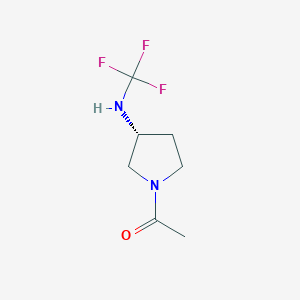
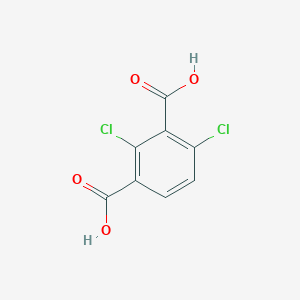

![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
